Desosaminylazithromycin

Overview

Description

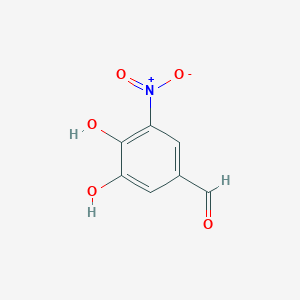

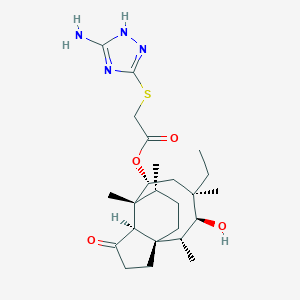

Desosaminylazithromycin is a pharmaceutical primary standard from the azithromycin API family . It is a pale green solid with the empirical formula C30H58N2O9 and a molecular weight of 590.79 . It is used as a reference standard in specified quality tests and assays .

Molecular Structure Analysis

The InChI notation for this compound is1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a density of 1.17±0.1 g/cm3, a melting point of 137-140 °C, a boiling point of 727.3±60.0 °C (Predicted), and a refractive index of 1.538 .Scientific Research Applications

Antibacterial Activity

- Synthesis and Activity against Pathogens : Novel 4″-O-desosaminyl clarithromycin derivatives with arylalkyl side chains were synthesized, showing activity against both macrolide-sensitive and resistant pathogens, with compounds 21d and 21e demonstrating significant improvement against resistant strains (Zhao et al., 2019).

- Desosamine's Role in Macrolide Interaction : Further research on 4″-O-desosaminyl clarithromycin derivatives indicated the importance of desosamine in the interaction of macrolides with their receptors, providing valuable insights into the structure-activity relationships (SAR) of macrolide derivatives (Zhu et al., 2013).

Molecular and Biosynthetic Studies

- Enzymatic Role in Biosynthesis : Desosamine's biosynthesis involves several enzymes, with DesI and DesVI playing key roles in this process. Studies on these enzymes have provided insights into their molecular architecture and the mechanism of dTDP-desosamine biosynthesis (Burgie & Holden, 2007), (Burgie & Holden, 2008).

- Glycosylation as Self-Resistance Mechanism : In Streptomyces venezuelae, the glycosylation of methymycin/neomethymycin, which involves desosamine, is part of a self-resistance mechanism against macrolide antibiotics (Zhao et al., 2003).

Antimicrobial Metal Complexes

- Azithromycin Metal Complexes : Azithromycin, which contains a desosamine sugar moiety, has been used to synthesize metal complexes. These complexes exhibited varying degrees of antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (SaeedArayne et al., 2014).

Pharmaceutical Research and Applications

- Inflammatory Properties and Applications : Research on 9-(S)-dihydroerythromycin derivatives demonstrated that modifying the desosamine sugar can lead to compounds with potent anti-inflammatory properties, devoid of antimicrobial effects. This suggests potential for macrolides as anti-inflammatory agents (Mereu et al., 2006).

Environmental and Health Impact

- Photodegradation Study : Azithromycin's photodegradation under simulated solar radiation revealed the formation of several transformation products, including those related to desosamine. This study contributes to understanding the environmental fate of macrolide antibiotics (Tong et al., 2011).

Mechanism of Action

Target of Action

Desosaminylazithromycin, also known as Azithromycin Impurity J, is a macrolide antibiotic . The primary targets of this compound are bacterial ribosomal proteins . These proteins play a crucial role in protein synthesis, a vital process for bacterial growth and survival .

Mode of Action

This compound interacts with its targets by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the process of protein synthesis, thereby preventing the bacteria from growing and multiplying .

Biochemical Pathways

The inhibition of protein synthesis disrupts various biochemical pathways within the bacteria. Since proteins serve numerous functions, including acting as enzymes and structural components, their synthesis is essential for many cellular processes. By inhibiting protein synthesis, this compound can affect multiple biochemical pathways, leading to the bacterium’s death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication. By preventing protein synthesis, the compound disrupts essential cellular processes, leading to the death of the bacteria . This makes this compound effective in treating bacterial infections in various parts of the body, including the respiratory system, skin, muscle tissues, and urethra .

Action Environment

The efficacy and stability of this compound, like other antibiotics, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Biochemical Analysis

Biochemical Properties

Desosaminylazithromycin is involved in biochemical reactions similar to those of Azithromycin, given that it is a metabolite of this antibiotic

Cellular Effects

It can be inferred that, like Azithromycin, it may have an impact on bacterial cells, given its origin as a metabolite of an antibiotic .

Molecular Mechanism

It is likely to share some similarities with Azithromycin, which works by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYILJJHOVNLO-NZMWSZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117693-41-1 | |

| Record name | Desosaminylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOSAMINYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Desosaminylazithromycin quantified in pharmaceutical preparations?

A1: this compound can be quantified alongside Azithromycin and other related components using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (EC detection) []. This method utilizes a Thermo C18 column for separation and a mobile phase consisting of potassium phosphate buffer and methanol. The electrochemical detection is performed at a specific voltage, allowing for sensitive and selective quantification of this compound. []

Q2: What is the significance of monitoring this compound levels in Azithromycin for injection?

A2: this compound is identified as a related substance in Azithromycin for injection []. Monitoring its levels is crucial for quality control and ensuring the safety and efficacy of the medication. Regulatory standards, like those outlined by national pharmacopoeia committees, often define acceptable limits for related substances in pharmaceutical products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.